molecular formula C17H17ClN4OS B3396888 N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide CAS No. 1020489-47-7

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide

Cat. No.: B3396888
CAS No.: 1020489-47-7
M. Wt: 360.9 g/mol
InChI Key: FAYIFOQZYKPWMQ-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide integrates a pyrazole-thiazole hybrid scaffold with a butyramide side chain. Pyrazole and thiazole moieties are well-documented pharmacophores in medicinal chemistry, contributing to diverse bioactivities such as antimicrobial, anti-inflammatory, and antioxidant effects . The 4-chlorophenyl substituent enhances lipophilicity and binding affinity to biological targets, while the butyramide group may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-3-4-16(23)20-15-9-11(2)21-22(15)17-19-14(10-24-17)12-5-7-13(18)8-6-12/h5-10H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYIFOQZYKPWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the butyramide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations such as waste management and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For instance, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content. Substitution reactions can produce a variety of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting cellular processes. Alternatively, it may bind to receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Activities

Superoxide Inhibition :

  • The benzylthio-thiophene analog () exhibits an IC50 of 6.2 μM against superoxide radicals, outperforming allopurinol (IC50 ~8.3 μM) . The target compound’s butyramide chain may enhance radical scavenging due to increased electron-donating capacity.

Antimicrobial Activity :

  • Pyrazole-thiazole hybrids with acetamide/alkylamide chains () show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The 4-chlorophenyl group likely contributes to membrane disruption .

Hypothetical Activity of Target Compound :

Crystallographic and Computational Insights

  • Crystal Structure : Analogous compounds () reveal that chlorophenyl-thiazole-pyrazole hybrids adopt planar conformations, stabilized by halogen bonding (C–Cl···π) and van der Waals interactions. These features are critical for target recognition .
  • DFT Calculations: Noncovalent interactions (e.g., chalcogen bonding in thiazole rings) enhance thermodynamic stability, as shown in . The target compound’s butyramide group may participate in hydrogen bonding with biological targets .

Structure-Activity Relationships (SAR)

Chlorophenyl Substitution : Enhances hydrophobic interactions and binding to enzymes like COX-2 or microbial proteases .

Amide Chain Length : Butyramide (C4) vs. acetamide (C2): Longer chains may improve bioavailability but reduce solubility.

Thiazole Modifications : Benzylthio or methyl groups () influence electron distribution and radical scavenging capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
Reactant of Route 2
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide

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